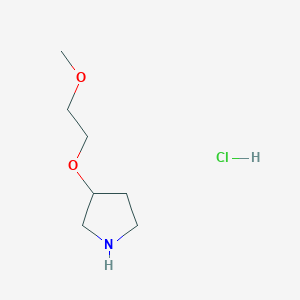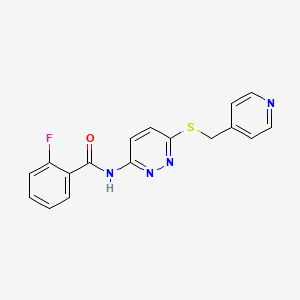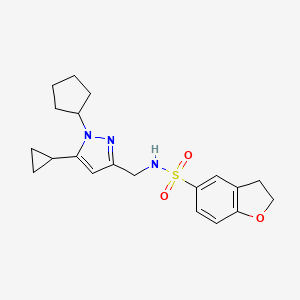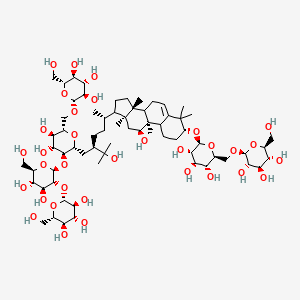
2-(3,5-二氯苯氧基)-N-(4,6-二甲基嘧啶-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a useful research compound. Its molecular formula is C14H13Cl2N3O2 and its molecular weight is 326.18. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
研究已经合成了嘧啶酮、恶嗪酮及其衍生物等化合物,旨在探索它们的抗菌潜力。例如,由柠檬酸和氰代硫代乙酰胺合成的化合物显示出有希望的抗菌和抗真菌活性,与链霉素和夫西地酸等参考药物相当 (Hossan 等,2012)。类似地,已经创造了单环 β-内酰胺以发挥其潜在的抗菌和抗真菌功效 (Pagadala 等,2012)。
放射性药物和成像
某些嘧啶衍生物已被用于开发用于成像目的的放射性配体。例如,已合成选择性放射性配体 [18F]PBR111,用于使用正电子发射断层扫描 (PET) 对易位蛋白 (18 kDa) 进行成像,突出了该化合物在神经科学研究中的相关性 (Dollé 等,2008)。
除草剂活性
N-(4,6-二取代-2-嘧啶基)-2,4-二氯苯氧基乙酰胺系列的化学合成和生物活性已被探索其除草剂功效。初步试验表明,其中一些化合物对杂草表现出优异的抑制活性,表明它们在农业中的潜在应用 (方海滨,2007)。
抗癌和抗炎剂
源自相似化学结构的化合物已被研究其潜在的抗炎和镇痛特性。由维斯那金酮和凯林酮合成的新型苯二呋喃基、1,3,5-三嗪、1,3,5-氧杂二氮杂卓和噻唑嘧啶显示出显着的 COX-2 抑制、镇痛和抗炎活性 (Abu‐Hashem 等,2020)。
抗惊厥剂
4,6-二甲基-2-硫代嘧啶的硫代-N-乙酰胺衍生物的合成已针对寻找潜在的抗惊厥药。与所讨论的化合物的结构和功能相似性表明嘧啶衍生物在药物化学中的广泛应用范围 (Severina 等,2020)。
属性
IUPAC Name |
2-(3,5-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-8-3-9(2)18-14(17-8)19-13(20)7-21-12-5-10(15)4-11(16)6-12/h3-6H,7H2,1-2H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJOMEZXPDAOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-ethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B2847700.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2847704.png)
![Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate](/img/structure/B2847705.png)

![3-(methylsulfanyl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2847708.png)


![2-[(1S)-1-azidoethyl]pyridine](/img/structure/B2847713.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2847714.png)

![3-(methylsulfonyl)-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)imidazolidine-1-carboxamide](/img/structure/B2847718.png)

